molecular formula C13H9Cl2NO2 B6389899 MFCD18317569 CAS No. 1261949-76-1

MFCD18317569

Cat. No.: B6389899
CAS No.: 1261949-76-1
M. Wt: 282.12 g/mol
InChI Key: IKHYPEINAFWHKW-UHFFFAOYSA-N
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Description

MFCD18317569 is a chemical compound of significant interest in pharmaceutical and industrial research. Compounds with similar MDL identifiers, such as MFCD11044885 (CAS 918538-05-3) and MFCD13195646 (CAS 1046861-20-4), often exhibit bioactivity in therapeutic areas like oncology or immunology, implying that this compound may share functional or structural traits with these molecules .

Properties

IUPAC Name

2-chloro-5-(2-chloro-4-methylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO2/c1-7-2-3-9(11(14)4-7)8-5-10(13(17)18)12(15)16-6-8/h2-6H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHYPEINAFWHKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=C(N=C2)Cl)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70687600
Record name 2-Chloro-5-(2-chloro-4-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261949-76-1
Record name 2-Chloro-5-(2-chloro-4-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2-chloro-4-methylphenyl)nicotinic acid typically involves the chlorination of nicotinic acid derivatives. One common method includes the reaction of 2-chloro-4-methylbenzene with nicotinic acid in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride . The reaction is usually carried out under reflux conditions to ensure complete chlorination .

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products. The final product is typically purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2-chloro-4-methylphenyl)nicotinic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions typically result in the formation of various substituted nicotinic acid derivatives .

Scientific Research Applications

2-Chloro-5-(2-chloro-4-methylphenyl)nicotinic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of inflammatory diseases.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-chloro-4-methylphenyl)nicotinic acid involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is known to affect cellular processes such as oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Structural Insights:

  • CAS 918538-05-3 features a pyrrolotriazine core with chlorine substituents, enhancing electrophilic reactivity for target binding in kinase inhibition .
  • CAS 1046861-20-4 contains a boronic acid group, enabling covalent interactions in catalytic cycles, a trait absent in halogenated heterocycles like CAS 918538-05-3 .

Functional Differences:

  • CYP Inhibition vs. Catalytic Utility : While CAS 918538-05-3 is optimized for enzyme interaction, CAS 1046861-20-4 serves as a synthetic building block, reflecting divergent research applications .
  • Lipophilicity : Higher LogP in boronic acid derivatives (e.g., CAS 1046861-20-4) may limit aqueous solubility but enhance membrane permeability, critical for CNS-targeting drugs .

Research Implications and Limitations

  • Data Gaps : Direct experimental data for this compound are unavailable, necessitating extrapolation from analogs. Regulatory guidelines (e.g., EMA and ICH) emphasize structural and functional similarity assessments for drug approval, which could apply here .
  • Synthetic Challenges : Halogenated compounds like CAS 918538-05-3 require precise reaction conditions to avoid by-products, whereas boronic acids demand anhydrous environments for stability .

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